RISTOMYCIN monosulphate 91per cent
Description
Historical Context of Ristomycin Discovery and Early Characterization
Ristomycin was first isolated in the 1950s from the bacterium Amycolatopsis lurida (formerly Nocardia lurida). medchemexpress.comnih.govnih.gov This discovery occurred during a period of intensive screening for novel antibiotic compounds from microbial sources. Early research focused on its potent antibacterial activity, particularly against Gram-positive bacteria. nih.gov The initial promise of Ristomycin as a therapeutic agent was, however, curtailed due to observations of adverse effects, specifically its tendency to cause thrombocytopenia (a lowered platelet count) and platelet agglutination. nih.govnih.govasm.org
The Ristomycin complex was found to consist of two primary components, Ristomycin A and Ristomycin B. nih.gov Early characterization efforts in the 1960s focused on elucidating the structure of these complex molecules, particularly their carbohydrate components. nih.gov These studies revealed a core peptide structure adorned with various sugar moieties, a hallmark of glycopeptide antibiotics. nih.govacs.org The synonym "ristocetin" is often used interchangeably with Ristomycin, particularly in the context of its diagnostic applications. nih.govnih.gov
Classification within Glycopeptide Antibiotics
Glycopeptide antibiotics are a class of naturally occurring or semi-synthetic compounds characterized by a glycosylated cyclic or polycyclic peptide core. wikipedia.org They exert their antibacterial effect by inhibiting the synthesis of the bacterial cell wall. nih.gov Within this broad class, Ristomycin is classified as a type III glycopeptide antibiotic. nih.govresearchgate.net
The classification of glycopeptide antibiotics is based on the structural variations of their peptide backbone and the nature of the amino acid residues at specific positions.
Type I Glycopeptides , exemplified by vancomycin (B549263), contain aliphatic amino acid residues at positions 1 and 3. researchgate.net
Type II Glycopeptides , such as actinoidin (B1255901) A, feature aromatic amino acid residues at these positions. researchgate.net
Type III Glycopeptides , including Ristomycin, are similar to type II but possess an additional F-O-G ring system. researchgate.net
This structural classification is crucial as it correlates with the antibiotic's mechanism of action and biological properties. The unique structural features of Ristomycin, particularly its extensive glycosylation, contribute to its distinct biological activities. nih.gov
Table 1: Classification of Glycopeptide Antibiotics
| Type | Key Structural Feature | Example |
|---|---|---|
| Type I | Aliphatic residues at positions 1 and 3 | Vancomycin |
| Type II | Aromatic residues at positions 1 and 3 | Actinoidin A |
| Type III | Similar to Type II with an additional F-O-G ring system | Ristomycin A |
Evolution of Research Perspectives on RISTOMYCIN Monosulphate
The research trajectory of Ristomycin monosulphate has undergone a significant evolution. While its initial clinical use was abandoned due to safety concerns, the very property that led to its withdrawal—the induction of platelet aggregation—opened a new and enduring avenue of research. nih.govnih.govasm.org
The observation that Ristomycin-induced platelet aggregation is dependent on the presence of von Willebrand factor (vWF) led to the development of the Ristocetin-Induced Platelet Aggregation (RIPA) test. wikipedia.orgwikipedia.org This in vitro diagnostic assay has become an indispensable tool in hematology for the diagnosis of von Willebrand disease (vWD), a common hereditary bleeding disorder, and the Bernard-Soulier syndrome. nih.govwikipedia.org Through an as-yet-unknown mechanism, Ristocetin (B1679390) facilitates the binding of vWF to the platelet receptor glycoprotein (B1211001) Ib (GpIb), initiating platelet clumping. wikipedia.orgjci.org
In recent years, with the advent of advanced genetic and molecular biology techniques, research has revisited the biosynthesis of Ristomycin. The identification and characterization of the Ristomycin biosynthetic gene cluster (BGC) in Amycolatopsis species have provided insights into the enzymatic machinery responsible for its complex structure. nih.govasm.org This has opened up possibilities for bioengineering and the generation of novel Ristomycin analogs with potentially improved therapeutic properties. nih.govnih.gov Modern research continues to explore the intricate details of its biosynthesis, including the post-assembly tailoring steps, with the aim of harnessing this knowledge for the development of new glycopeptide antibiotics. nih.gov
Properties
CAS No. |
11006-74-9 |
|---|---|
Molecular Formula |
C11H14O2 |
Synonyms |
RISTOMYCIN monosulphate 91% |
Origin of Product |
United States |
Biosynthesis and Microbial Production of Ristomycin Monosulphate
Producer Organisms and Fermentation Processes
The production of ristomycin is primarily associated with bacteria belonging to the genus Amycolatopsis. Fermentation processes for these organisms are typically conducted in specific culture media, such as R5 medium, and involve cultivation for several days to allow for the production of the antibiotic. researchgate.net The produced ristomycin can be detected and quantified using techniques like high-performance liquid chromatography (HPLC). nih.gov
Amycolatopsis lurida (formerly Nocardia lurida)
Amycolatopsis lurida, previously known as Nocardia lurida, is the original and commercially utilized source of ristomycin. nih.govnih.govmedchemexpress.com This actinomycete was the first organism from which ristomycin was isolated. asm.org The discovery of ristomycin production in A. lurida established it as a key producer of this type III glycopeptide antibiotic. nih.govnih.gov
Amycolatopsis japonicum as an Engineered Producer
While not a natural producer of ristomycin under standard laboratory conditions, Amycolatopsis japonicum has been successfully engineered to synthesize this antibiotic. nih.govnih.gov This was achieved through the activation of a "silent" or "cryptic" biosynthetic gene cluster present in its genome. nih.govasm.org Researchers introduced a transcriptional activator gene, bbr, from the balhimycin (B1255283) producer Amycolatopsis balhimycina, into A. japonicum. nih.govnih.gov This heterologous expression triggered the transcription of the previously silent ristomycin gene cluster, leading to the production of ristomycin A. nih.gov The genetic tractability of A. japonicum makes it an attractive host for optimizing ristomycin production through genetic engineering. nih.govnih.gov
Other Amycolatopsis Species and Strains
Genome mining and screening of various actinobacteria have identified other Amycolatopsis species and strains capable of producing ristomycin. These include:
Amycolatopsis sp. strain TNS106 : This strain was found to harbor a ristomycin-biosynthetic gene cluster (asr) and produces ristomycin A. nih.govnih.gov Deletion and overexpression studies of regulatory genes in this strain have been conducted to enhance production titers. nih.govnih.gov
Amycolatopsis sp. strain MJM2582 : Isolated from a rhizosphere sample in South Korea, this strain was identified as a producer of ristomycin, with ristomycin A being the most abundant derivative. nih.gov Its genome contains the ristocetin (B1679390) (ristomycin) cluster. nih.gov
Amycolatopsis regifaucium : Genome mining of this species revealed the presence of a glycopeptide antibiotic gene cluster, indicating its potential for producing such compounds. researchgate.net
Table 1: Producer Organisms of Ristomycin
| Producer Organism | Type | Key Findings |
|---|---|---|
| Amycolatopsis lurida | Natural Producer | Original and commercial source of ristomycin. nih.govnih.govmedchemexpress.com |
| Amycolatopsis japonicum | Engineered Producer | Contains a silent ristomycin BGC that can be activated. nih.govnih.gov |
| Amycolatopsis sp. TNS106 | Natural Producer | Harbors the asr BGC for ristomycin A production. nih.govnih.gov |
| Amycolatopsis sp. MJM2582 | Natural Producer | Produces ristocetin A and contains the corresponding BGC. nih.gov |
| Amycolatopsis regifaucium | Potential Producer | Genome contains a putative glycopeptide antibiotic BGC. researchgate.net |
Genetic Basis of Ristomycin Biosynthesis
The production of ristomycin is dictated by a large biosynthetic gene cluster (BGC) that encodes all the necessary enzymatic machinery. This includes enzymes for the synthesis of the peptide backbone, its modification, and the attachment of sugar moieties.
Identification and Characterization of Biosynthetic Gene Clusters (BGCs)
The biosynthetic gene cluster for ristomycin has been identified and characterized in several Amycolatopsis species. nih.govasm.orgnih.gov In Amycolatopsis japonicum, the ristomycin BGC (cluster 24) spans approximately 69 kb and comprises 39 distinct open reading frames (ORFs). nih.govasm.org Similarly, the asr gene cluster in Amycolatopsis sp. strain TNS106 is located in a 70-kb chromosomal region and also contains 39 ORFs. asm.orgnih.gov
These BGCs are predicted to encode all the proteins required for the biosynthesis of the glycopeptide, including enzymes for scaffold assembly, tailoring reactions, precursor biosynthesis, resistance, and transport. asm.orgnih.gov The organization of these genes into a single cluster allows for coordinated regulation of their expression. The identification of these clusters was facilitated by genome sequencing and bioinformatic tools like antiSMASH, which can predict secondary metabolite synthetic gene clusters. nih.govnih.gov
Role of Non-Ribosomal Peptide Synthetases (NRPS)
The core structure of ristomycin is a heptapeptide (B1575542) aglycone, which is synthesized by non-ribosomal peptide synthetases (NRPSs). nih.gov NRPSs are large, modular enzymes that function as an assembly line to build peptide chains from amino acid precursors, independent of messenger RNA and ribosomes. wikipedia.orgyoutube.com
The biosynthesis of glycopeptide antibiotics like ristomycin involves the assembly of the peptide scaffold by NRPSs, followed by post-synthesis modifications carried out by tailoring enzymes. nih.gov The genes encoding these NRPSs are a central part of the ristomycin BGC. nih.gov These multi-domain enzymes select, activate, and link the specific amino acids that form the ristomycin backbone. youtube.com The modular nature of NRPSs allows for the incorporation of non-proteinogenic amino acids, a common feature of non-ribosomal peptides. wikipedia.org
**Table 2: Components of the Ristomycin Biosynthetic Gene Cluster in *Amycolatopsis sp. TNS106***
| Gene (ORF) | Putative Function |
|---|---|
| orf4 (asrR) | StrR family regulator |
| orf5-orf11 | Non-ribosomal peptide synthetases (NRPS) |
| orf12-orf15 | Tailoring enzymes |
| orf16-orf22 | Glycosyltransferases |
| orf23-orf29 | Precursor biosynthesis enzymes |
| orf30-orf34 | Sugar modification enzymes |
| orf35-orf39 | Precursor biosynthesis enzymes |
Source: Adapted from research on the asr gene cluster. nih.gov
Genes Encoding Tailoring Enzymes (e.g., P450 Monooxygenases, Glycosyltransferases)
The later stages of ristomycin biosynthesis involve crucial modifications to the peptide scaffold by tailoring enzymes. These modifications are critical for the antibiotic's structure and biological activity. The ristomycin BGC in Amycolatopsis sp. strain TNS106, designated as the asr cluster, contains a suite of genes encoding these tailoring enzymes. nih.gov
Key tailoring enzymes include cytochrome P450 monooxygenases and glycosyltransferases. The P450 monooxygenases are responsible for the oxidative cross-linking of the heptapeptide backbone, a hallmark of glycopeptide antibiotics. The asr cluster encodes several putative P450 monooxygenases, including those designated as oxyB, oxyC, and oxyE. nih.gov
Glycosyltransferases are responsible for attaching sugar moieties to the aglycone core. These sugar attachments significantly influence the antibiotic's properties. The asr cluster contains genes such as gtfA, gtfB, gtfC, and gtfD, which encode for glycosyltransferases that likely catalyze the transfer of specific sugar residues to the ristomycin scaffold. nih.gov For instance, gtfA and gtfD are predicted to be dTDP-epi-vancosaminyltransferases, while gtfC is homologous to vancomycin (B549263) aglycone glucosyltransferase. nih.gov
A comprehensive look at the putative tailoring enzymes within the ristomycin biosynthetic gene cluster from Amycolatopsis sp. strain TNS106 is provided in the table below.
| Gene | Encoded Protein | Putative Function |
| oxyB | Cytochrome P450 monooxygenase | Catalyzes oxidative cross-linking of the peptide backbone. |
| oxyC | Cytochrome P450 monooxygenase | Catalyzes oxidative cross-linking of the peptide backbone. |
| oxyE | Cytochrome P450 monooxygenase | Catalyzes oxidative cross-linking of the peptide backbone. |
| gtfA | dTDP-epi-vancosaminyltransferase | Attaches the sugar moiety epi-vancosamine to the aglycone. |
| gtfB | Glycosyltransferase | Attaches a sugar moiety to the ristomycin intermediate. |
| gtfC | Vancomycin aglycone glucosyltransferase | Attaches a glucose moiety to the ristomycin aglycone. |
| gtfD | dTDP-epi-vancosaminyltransferase | Attaches the sugar moiety epi-vancosamine to the aglycone. |
| mtfA | Methyltransferase | Catalyzes a methylation step during biosynthesis. |
Regulation of Ristomycin Biosynthesis
The production of ristomycin is a tightly regulated process, controlled by specific regulatory genes located within the biosynthetic gene cluster. This ensures that the antibiotic is produced in a coordinated and efficient manner.
The primary regulator of ristomycin biosynthesis within its native producer, Amycolatopsis sp. strain TNS106, is a cluster-situated regulatory gene named asrR. nih.govasm.org This gene encodes a protein belonging to the StrR family of regulators, which are known to control the biosynthesis of various antibiotics. nih.gov The asrR gene is the sole cluster-situated regulatory gene within the ristomycin BGC. nih.govasm.org
Deletion of asrR completely abolishes the production of ristomycin A, demonstrating its essential role as a positive regulator. nih.govasm.orgresearchgate.net Interestingly, the heterologous expression of bbr, a regulatory gene from the balhimycin biosynthetic gene cluster of Amycolatopsis balhimycina, can also activate the silent ristomycin gene cluster in Amycolatopsis japonicum and complement the function of a deleted asrR in Amycolatopsis sp. researchgate.netasm.org The AsrR protein shares a high degree of amino acid identity with Bbr, suggesting a conserved regulatory mechanism. nih.gov
The regulatory protein AsrR, and its homolog Bbr, exert their control at the transcriptional level. nih.govnih.gov They function by binding to specific promoter regions within the ristomycin gene cluster, thereby activating the transcription of the biosynthetic genes. nih.govresearchgate.net Deletion of asrR leads to the cessation of transcription for the asr genes from orf5 to orf39. nih.govnih.gov
Gel retardation assays have shown that AsrR and Bbr directly bind to the promoter region of the asrR operon itself and the intergenic region upstream of orf12. nih.govresearchgate.netnih.gov This suggests a direct autoregulation of asrR and direct control over the operon likely containing orf12 to orf14. nih.govnih.gov The regulation of other biosynthetic operons within the cluster appears to be indirect, possibly through a regulatory cascade initiated by the activation of these primary targets. nih.govresearchgate.netnih.gov
The understanding of the regulatory mechanisms has paved the way for strategies to activate silent ristomycin gene clusters and to significantly increase production yields. researchgate.netasm.orgnih.gov One highly effective strategy is the overexpression of the cluster-situated regulatory gene, asrR, or a functional homolog like bbr. researchgate.netasm.orgnih.gov
Introducing the bbr gene from Amycolatopsis balhimycina into Amycolatopsis japonicum, a strain that does not normally produce ristomycin under laboratory conditions, successfully activated the cryptic ristomycin gene cluster, leading to the production of ristomycin A. asm.org
In the native producer, Amycolatopsis sp. strain TNS106, the overexpression of asrR or bbr using strong, constitutive promoters has led to a dramatic increase in ristomycin A titers. nih.govresearchgate.netnih.gov This strategy has been shown to improve ristomycin A production by approximately 60-fold, achieving a fermentation titer of 4.01 g/liter in flask cultures in some engineered strains. nih.govresearchgate.netnih.gov This significant enhancement is a direct result of the upregulated transcription of the asr biosynthetic genes. nih.govresearchgate.netnih.gov
The following table summarizes the impact of different regulatory gene expression strategies on ristomycin A production.
| Strain/Condition | Regulatory Gene(s) | Effect on Ristomycin A Production | Reference |
| Amycolatopsis sp. TNS106 (Wild Type) | asrR (native expression) | Baseline production | nih.govresearchgate.net |
| Amycolatopsis sp. TNS106 ΔasrR | asrR deleted | Production abolished | nih.govasm.orgresearchgate.net |
| Amycolatopsis japonicum (Wild Type) | None (silent cluster) | No production | asm.org |
| Amycolatopsis japonicum + bbr | Heterologous expression of bbr | Ristomycin A production activated | asm.org |
| Amycolatopsis sp. TNS106 + overexpressed asrR | Overexpression of asrR | ~60-fold increase in production | nih.govresearchgate.netnih.gov |
| Amycolatopsis sp. TNS106 + overexpressed bbr | Overexpression of bbr | Significant increase in production | nih.govresearchgate.netnih.gov |
Molecular Mechanisms of Action of Ristomycin Monosulphate
Inhibition of Bacterial Cell Wall Synthesis
Ristomycin's antibacterial activity stems from its ability to halt the synthesis of the bacterial cell wall, a structure essential for bacterial integrity. sigmaaldrich.comcreative-biolabs.com This inhibition is achieved through a specific interaction with peptidoglycan precursors, ultimately leading to the arrest of cell division. immunosensation.de
Interaction with D-Alanyl-D-Alanine (D-Ala-D-Ala) Terminus of Peptidoglycan Precursors
The primary target of ristomycin in bacterial cell wall synthesis is the D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus of the nascent peptidoglycan chains. nih.gov Peptidoglycan, a critical component of the bacterial cell wall, is a polymer of sugars and amino acids. nih.gov Ristomycin, like other glycopeptide antibiotics such as vancomycin (B549263), forms a stable complex with the D-Ala-D-Ala dipeptide. rsc.org This high-affinity binding is crucial to its mechanism of action. nih.gov The formation of this complex effectively sequesters the peptidoglycan precursors, preventing their incorporation into the growing cell wall. nih.gov
Steric Hindrance of Transglycosylation and Transpeptidation
By binding to the D-Ala-D-Ala terminus, ristomycin physically obstructs the two key enzymatic reactions required for peptidoglycan polymerization: transglycosylation and transpeptidation. Transglycosylation is the process of elongating the glycan chains, while transpeptidation creates the cross-links between the peptide side chains, giving the cell wall its structural rigidity. Ristomycin's presence on the precursor molecule creates a steric barrier, preventing the enzymes responsible for these reactions, known as transglycosylases and transpeptidases, from accessing their substrates. jci.org This blockade of both processes effectively halts the synthesis and cross-linking of the peptidoglycan network, leading to a weakened cell wall and eventual bacterial lysis. creative-biolabs.com
Interaction with Platelet Glycoprotein (B1211001) Ib (GpIb) and von Willebrand Factor (VWF) in Research Models
In a distinct mechanism unrelated to its antibiotic properties, ristomycin is widely used in hematological research for its ability to induce the binding of von Willebrand Factor (VWF) to platelet Glycoprotein Ib (GpIb). nih.govnih.gov This interaction is fundamental to in vitro assays that assess platelet function and diagnose certain bleeding disorders. wikipedia.orgyoutube.com
Molecular Basis of VWF-GpIb Binding Modulation by Ristomycin
Under normal physiological conditions in vivo, high shear stress in blood vessels induces a conformational change in VWF, allowing it to bind to GpIb on platelets. nih.gov Ristomycin circumvents the need for shear stress in laboratory settings. nih.govyoutube.com It is believed that the positively charged ristomycin molecule binds to both VWF and the platelet surface, possibly through its phenolic groups. jci.orgnih.gov This interaction is thought to reduce the electrostatic repulsion between the negatively charged platelet surface and the negatively charged VWF, facilitating their binding. jci.orgnih.gov This binding of VWF to GpIb can initiate intracellular signaling pathways in the platelet. nih.gov
Mechanistic Studies of Platelet Agglutination Induction in vitro
The ristomycin-induced binding of VWF to GpIb leads to platelet agglutination, a process that can be measured in vitro. youtube.comchemicalbook.com This process, known as ristocetin-induced platelet agglutination (RIPA), is a cornerstone of diagnostic tests for von Willebrand Disease (VWD) and Bernard-Soulier syndrome. wikipedia.orgnih.gov In these assays, various concentrations of ristomycin are added to platelet-rich plasma, and the extent of aggregation is monitored. nih.gov The ability of ristomycin to induce this agglutination is dependent on the presence and proper function of both VWF and the GpIb-IX-V complex on platelets. nih.gov Studies using purified GpIb-IX complex have confirmed that it is the specific receptor for the ristocetin-dependent binding of VWF. osti.gov
Interactive Data Tables
Table 1: Key Molecular Interactions of Ristomycin
| Interacting Molecule | Binding Site/Target | Consequence of Interaction |
| Peptidoglycan Precursor | D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus | Inhibition of bacterial cell wall synthesis |
| von Willebrand Factor (VWF) | Specific binding domain | Conformational change facilitating GpIb binding |
| Platelet Glycoprotein Ib (GpIb) | Extracellular domain | Binding of VWF leading to platelet agglutination |
Table 2: Ristomycin's Role in In Vitro Platelet Agglutination Studies
| Assay Component | Role | Research Finding |
| Ristomycin | Inducer of VWF-GpIb binding | Circumvents the need for physiological shear stress in vitro. nih.govyoutube.com |
| von Willebrand Factor (VWF) | Bridge between platelets | Essential for ristomycin-induced platelet agglutination. wikipedia.org |
| Platelet Glycoprotein Ib (GpIb) | VWF receptor on platelets | Binding to VWF initiates platelet agglutination. nih.gov |
Chemical Modifications and Structure Activity Relationships of Ristomycin Monosulphate Derivatives
Derivatization Strategies and Synthetic Approaches
The generation of novel ristomycin analogues is pursued through various strategies, including manipulation of biosynthetic pathways and direct chemical synthesis. These approaches target different components of the ristomycin molecule to create derivatives with potentially improved therapeutic profiles. nih.gov Engineered strains of Amycolatopsis sp. TNS106 have proven to be a versatile platform for producing new ristomycin analogues through combinatorial biosynthesis or chemical synthesis. nih.govacs.org
The aglycone, or peptide core, of ristomycin is a primary target for modification due to its central role in the antibiotic's mechanism of action. The structural rigidity and highly cross-linked nature of the glycopeptide aglycone make these modifications challenging. nih.gov Nevertheless, several strategies have been successfully employed.
One approach involves altering the post-assembly tailoring steps in the antibiotic's biosynthesis. acs.org Studies involving mutant strains of Amycolatopsis sp. TNS106 have helped to delineate the sequence of postaglycone modifications, such as C-terminal methylation. acs.org For instance, the creation of a C-terminal desmethyl ristomycin aglycone demonstrated that methylation is not the initial modification step after the peptide is released from the nonribosomal peptide synthetase (NRPS) assembly line. acs.org
Another strategy is the direct chemical modification of the aglycone. A series of methyl ether derivatives of the ristocetin (B1679390) aglycon methyl ester has been synthesized. nih.gov These modifications target the hydroxyl groups on the peptide backbone, demonstrating that the aglycone can be chemically altered to produce novel derivatives. nih.gov Furthermore, modifications to the halogen atoms on the aglycone have been explored in other glycopeptides, as these atoms contribute to the stabilization of the molecule's three-dimensional structure. nih.gov
Specific functional groups on the ristomycin molecule, such as its free amino groups, provide accessible points for chemical derivatization. Selective chemical modification of the two free amino groups of ristomycin A has been performed to create various N-acyl and N-aminoacyl derivatives. nih.gov
A significant focus has been on the C-1' amino group of the ristosamine (B1219620) sugar. A series of ristocetin analogues were synthesized with various modifications at this position, replacing the amino group with hydroxyl (OH), carbonyl (C=O), oxime (C=NOH), or acetamido (NCOCH3) functionalities. nih.gov These substitutions were designed to probe the role of the positively charged amino group in target binding. nih.gov The synthesis of these analogues demonstrates the feasibility of targeted substitutions at specific positions within the molecule to investigate structure-activity relationships. nih.gov
The extensive glycosylation of ristomycin is a defining feature and a key area for derivatization. The carbohydrate moieties are crucial for the molecule's activity, including dimerization and binding to the bacterial cell wall. nih.gov
Strategies to modify the carbohydrate portion include both biosynthetic engineering and chemical synthesis. In biosynthetic approaches, the inactivation or modification of glycosyltransferase genes, such as RgtfB and RgtfC, can produce ristomycin glycoforms with altered sugar compositions. nih.govacs.org This has led to the identification of multiple glycoforms with different sugar patterns attached to the aglycone. nih.govacs.org
Chemical synthesis has also been employed to create specific carbohydrate derivatives. A practical synthesis of a fully benzoylated tetrasaccharide, which corresponds to the carbohydrate chain of ristomycin A, was achieved through the sequential assembly of protected monosaccharide building blocks. nih.gov This synthetic tetrasaccharide is considered essential for the antibiotic's function. nih.gov The carbohydrate portion of ristomycin consists of several sugars, including L-ristosamine, D-mannose, D-glucose, L-rhamnose, and D-arabinose. acs.orgnih.gov
| Target Moiety | Derivatization Strategy | Specific Examples | Reference |
|---|---|---|---|
| Aglycone | Biosynthetic Engineering | C-terminal desmethyl ristomycin aglycone | acs.org |
| Aglycone | Chemical Synthesis | Methyl ether derivatives of the ristocetin aglycon methyl ester | nih.gov |
| C-1' Amino Group | Chemical Substitution | Replacement with OH, C=O, C=NOH, NCOCH3 groups | nih.gov |
| Free Amino Groups | Chemical Acylation | N-acyl and N-aminoacyl derivatives | nih.gov |
| Carbohydrate | Biosynthetic Engineering | Generation of novel glycoforms by altering glycosyltransferases | nih.govacs.org |
| Carbohydrate | Chemical Synthesis | Synthesis of the full tetrasaccharide chain | nih.gov |
Impact of Structural Modifications on Biological Activity
The primary goal of creating ristomycin derivatives is often to modulate their biological activity, including enhancing their antibacterial potency, broadening their spectrum, or overcoming resistance mechanisms.
Modifications at various positions on the ristomycin molecule have shown significant effects on its antibacterial activity.
Aglycone Modifications: Methyl ether derivatives of the ristocetin aglycon methyl ester exhibited increased activity against vancomycin-resistant (VanB) bacterial strains, with potency equal to that seen against sensitive strains. nih.gov
Carbohydrate Modifications: The sugar moieties are critical for potency. The removal of the ristosamine sugar from the β-hydroxytyrosine residue or the presence of a rhamnose sugar on the 4-hydroxyphenylglycine residue was found to significantly impair antibacterial activity, especially against vancomycin-resistant Enterococcus. nih.govacs.org Conversely, some engineered ristomycin glycoforms demonstrated improved antimicrobial activity compared to the parent molecule. nih.govacs.org
The antibacterial action of ristomycin stems from its ability to bind to the D-Ala-D-Ala terminus of lipid II, a precursor in bacterial cell wall synthesis. Structural modifications can influence this binding affinity.
Studies on derivatives with a modified C-1' amino group provided significant insights into the binding mechanism. nih.gov These analogues, which lack the positively charged amino group, were still able to bind to Ac2-Lys-D-Ala-D-Ala, a synthetic peptide that models the antibiotic's target site. nih.gov This finding indicates that the electrostatic interaction between the positively charged C-1' amino group of ristomycin and the carboxylate anion of the peptide target is not an absolute requirement for the formation of the complex. nih.gov Other interactions must therefore play a crucial role in the binding event. Furthermore, research has suggested that the phenolic groups of ristocetin are important for its binding properties. nih.gov Altering these phenolic groups resulted in a loss of antibiotic activity, which was restored when the groups were regenerated. nih.gov
| Modification Site | Modification Type | Impact on Biological Activity | Reference |
|---|---|---|---|
| Aglycone | Methyl ether derivatives | Increased activity against VanB resistant strains | nih.gov |
| C-1' Amino Group | Replacement with OH, C=O, etc. | Antibacterial activity generally retained; target binding occurs without positive charge | nih.gov |
| C-1' Amino Group | Inversion of stereochemistry (epimer) | Loss of antibacterial activity, likely due to steric hindrance | nih.gov |
| Free Amino Groups | N-L-isoleucyl derivative (+2 charge) | Highest activity among tested N-aminoacyl derivatives | nih.gov |
| Carbohydrate | Removal of ristosamine | Markedly impaired antibacterial activity | nih.govacs.org |
| Carbohydrate | Presence of rhamnose at Hpg4 | Markedly impaired antibacterial activity | nih.govacs.org |
| Phenolic Groups | Chemical alteration | Loss of antibiotic and platelet-agglutinating activity | nih.gov |
Modulation of other Bioactivities (e.g., Antiviral)
Beyond their antibacterial properties, derivatives of ristomycin, particularly those derived from its aglycon, have been investigated for other bioactivities, most notably antiviral effects. Research has demonstrated that specific chemical modifications to the ristocetin aglycon can confer potent anti-influenza virus activity. nih.govnih.govnih.gov
Studies have focused on the synthesis of new derivatives by modifying the N-terminus of the aglycon. For instance, the creation of isoindole and benzoisoindole derivatives through reactions with o-phthalaldehyde (B127526) or naphthalene-2,3-dialdehyde and various thiols has yielded compounds with significant activity against the influenza virus. nih.gov Similarly, the introduction of sugar moieties via a copper-catalyzed 1,3-dipolar cycloaddition reaction between azido-ristocetin aglycon and propargyl glycosides has produced derivatives with favorable antiviral profiles against the H1N1 subtype of influenza A virus. nih.gov
A notable series of studies involves the synthesis of asymmetric squaric diamides from aglycoristocetin. These derivatives, featuring hydrophobic side chains, have shown marked activity against influenza A/H1N1, A/H3N2, and B viruses. nih.gov The antiviral efficacy of these compounds underscores the potential of repurposing the ristomycin scaffold to develop agents against viral pathogens. The mechanism of this antiviral action is thought to be related to the inhibition of a highly conserved process in the influenza virus entry into host cells. nih.gov
Detailed findings from these studies, including the effective concentrations, are presented in the tables below.
Antiviral Activity of Aglycoristocetin Derivatives against Influenza A/H1N1 Virus
| Compound | Substituent | EC₅₀ (µM) | SI |
| 8e | Phenylbenzyl | 0.4 | ≥50 |
| 8a | Hexanol | 1 | 14 |
| 8f | Naphthyl | 1.4 | ≥10 |
| 5 | Squaric acid amide ester | 2.4 | 42 |
| 8b1 | Triglycyl | 5 | - |
| 8c | 3,4-Dihydroxybenzyl | >10 | - |
| 8j | D-Galactosamine | >10 | - |
| 8b | Carboxypentyl | >10 | - |
| 8i | D-Glucosamine | >10 | - |
| 8d | 4-Aminophenylpiperidine | >10 | - |
| 8g | Terphenyl | >10 | - |
| 8h | Anthracene (B1667546) | >10 | - |
| Data sourced from reference nih.gov |
Antiviral Activity of Aglycoristocetin Derivatives against Influenza A/H3N2 Virus
| Compound | Substituent | EC₅₀ (µM) | SI |
| 8e | Phenylbenzyl | 0.4 | ≥50 |
| 8a | Hexanol | 1 | 14 |
| 8f | Naphthyl | 1.4 | ≥10 |
| 5 | Squaric acid amide ester | 2.4 | 42 |
| 8b1 | Triglycyl | 5 | - |
| 8c | 3,4-Dihydroxybenzyl | 5 | - |
| 8j | D-Galactosamine | 5 | - |
| 8b | Carboxypentyl | >10 | - |
| 8i | D-Glucosamine | >10 | - |
| 8d | 4-Aminophenylpiperidine | >10 | - |
| 8g | Terphenyl | >10 | - |
| 8h | Anthracene | >10 | - |
| Data sourced from reference nih.gov |
Antiviral Activity of Aglycoristocetin Derivatives against Influenza B Virus
| Compound | Substituent | EC₅₀ (µM) | SI |
| 8e | Phenylbenzyl | 0.4 | ≥50 |
| 8a | Hexanol | 1 | 14 |
| 8f | Naphthyl | 1.4 | ≥10 |
| 5 | Squaric acid amide ester | 2.4 | 42 |
| 8b1 | Triglycyl | 5 | - |
| 8c | 3,4-Dihydroxybenzyl | >10 | - |
| 8j | D-Galactosamine | >10 | - |
| 8b | Carboxypentyl | 5 | - |
| 8i | D-Glucosamine | 5 | - |
| 8d | 4-Aminophenylpiperidine | >10 | - |
| 8g | Terphenyl | >10 | - |
| 8h | Anthracene | >10 | - |
| Data sourced from reference nih.gov |
Structure-Activity Relationship (SAR) Studies
The structure-activity relationship (SAR) studies of ristomycin derivatives, particularly those based on the aglycon, have revealed key determinants for their antiviral activity. A significant finding is the crucial role of hydrophobic substituents in conferring anti-influenza virus properties. nih.gov
In the series of asymmetric squaric diamides derived from aglycoristocetin, the nature of the hydrophobic side chain was found to be a primary determinant of antiviral potency. nih.gov The most active compound in this series, the phenylbenzyl derivative 8e , displayed a potent and consistent effective concentration of 0.4 µM against influenza A/H1N1, A/H3N2, and B viruses. nih.gov This highlights the importance of a specific type of hydrophobicity for broad-spectrum anti-influenza activity.
The studies also demonstrated a narrow structure-activity relationship. nih.gov While derivatives with hexanol (8a ) and naphthyl (8f ) substituents showed good activity, those with other hydrophobic moieties such as 4-aminophenylpiperidine (8d ), terphenyl (8g ), and anthracene (8h ) were completely inactive. nih.gov This suggests that the size, shape, and electronic properties of the hydrophobic group are critical for the interaction with the viral target.
Furthermore, the introduction of more polar or charged groups, such as in the triglycyl derivative (8b1 ), the 3,4-dihydroxybenzyl derivative (8c ), and the D-galactosamine derivative (8j ), generally led to a decrease in or loss of activity against certain influenza strains. nih.gov This indicates that while some polarity can be tolerated, excessive hydrophilicity is detrimental to the antiviral effect.
Interestingly, structural analogues derived from aglycovancomycin were found to be inactive, emphasizing that the specific aglycon scaffold of ristocetin is essential for the observed antiviral activity. nih.gov The broad activity of the most potent derivatives against several human influenza viruses points towards a highly conserved interaction site, likely involved in the virus entry process. nih.gov
Advanced Analytical and Research Methodologies for Ristomycin Monosulphate
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, CD)
Spectroscopic methods are indispensable for determining the intricate three-dimensional structure of ristomycin. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are two powerful techniques that provide detailed insights into the molecular architecture and conformation of this glycopeptide antibiotic.
Circular Dichroism (CD) Spectroscopy , while not extensively detailed in the direct context of ristomycin in the provided sources, is a powerful technique for studying the secondary structure of peptides and proteins in solution. nih.gov CD measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the molecule, including the conformation of the peptide backbone. For a complex glycopeptide like ristomycin, CD spectroscopy could be employed to investigate the folding of its peptide core and how this conformation is influenced by the attached sugar moieties or by its binding to target molecules. For instance, in the study of other complex peptides like rhodostomin, CD analysis was used to determine the percentages of α-helix, β-sheet, and coil structures, providing crucial information about its folding and stability. nih.gov
| Technique | Application to Ristomycin | Key Findings |
| 13C-NMR | Elucidation of the heterotetrasaccharide side-chain structure. nih.gov | Determined the specific interglycosidic linkages between D-arabinose, D-mannose, L-rhamnose, and D-glucose. nih.gov |
| Proton NMR (pmr) | Identification of the amino acid constituents of the aglycone. nih.gov | Confirmed the presence of ristomycinic acid, actinoidinic acid, and bisdechlorovancomycinic acid. nih.gov |
| Circular Dichroism (CD) | Potential for analyzing the secondary structure and conformational changes of the peptide core. nih.gov | While not specifically documented for ristomycin in the provided text, it is a standard method for determining protein folding. nih.gov |
Mass Spectrometry-Based Characterization (e.g., HPLC-ESI-MS, HPLC-MS/MS, HR-ESI-TOF MS)
Mass spectrometry (MS), particularly when coupled with high-performance liquid chromatography (HPLC), offers unparalleled sensitivity and specificity for the characterization of ristomycin and its related compounds.
High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS) and its tandem version (HPLC-MS/MS) are fundamental techniques for the analysis of ristomycin. nih.gov These methods allow for the separation of components in a complex mixture followed by their mass analysis. For example, HPLC-MS has been used to confirm the production of ristomycin A in recombinant Amycolatopsis japonicum strains. nih.gov A more advanced technique, Ultra-High-Performance Liquid Chromatography-High-Resolution Electrospray Ionization Mass Spectrometry (UPLC-HRESI-MS) , has been utilized for the analysis of ristomycin A, providing high-resolution mass data that allows for precise molecular formula determination. nih.gov In one study, the molecular ion peak [M+2H]2+ was observed at m/z = 1034.3392, which corresponds to the theoretical mass of ristomycin A. nih.gov
Tandem Mass Spectrometry (MS/MS) provides further structural information through fragmentation analysis. nih.gov By selecting a specific parent ion and inducing its fragmentation, the resulting product ions can be analyzed to elucidate the structure of different parts of the molecule. This is crucial for confirming the identity of ristomycin and for characterizing any impurities or degradation products. nih.gov The fragmentation patterns of known standards can be compared to those of the analyte to confirm its structure. nih.govresearchgate.net
| Technique | Application to Ristomycin | Information Obtained |
| HPLC-ESI-MS | Identification and confirmation of ristomycin A in fermentation broths and purified samples. nih.gov | Provides molecular weight information of the eluted compounds. nih.gov |
| UPLC-HRESI-MS | High-resolution mass analysis of ristomycin A. nih.gov | Accurate mass measurement for precise molecular formula determination. nih.gov |
| HPLC-MS/MS | Structural confirmation and characterization of ristomycin A and related compounds. nih.gov | Provides fragmentation patterns that help in elucidating the structure of the molecule and its components. nih.govnih.gov |
Chromatographic Separation and Purification Techniques
The isolation and purification of ristomycin from fermentation broths are critical steps for its characterization and use. Various chromatographic techniques are employed to achieve high purity.
Initial purification steps often involve silica gel chromatography . nih.gov This technique was used to separate the N-acetylated and O-methylated aromatic amino acids obtained from the hydrolysis of the ristomycin aglycone, allowing for their individual identification. nih.gov
High-Performance Liquid Chromatography (HPLC) is the method of choice for the final purification and analysis of ristomycin A. nih.gov Reversed-phase HPLC, using columns such as C18, is commonly employed. nih.gov A typical method would use a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) to elute the compound from the column. nih.gov The purity of the collected fractions can then be assessed by subsequent analytical HPLC runs. nih.gov
A specialized HPLC technique involves the use of a ristocetin (B1679390) A-bonded chiral stationary phase . nih.govnih.gov This is particularly useful for the chiral separation of amino acids and their derivatives. nih.govnih.gov Given that ristomycin A is structurally similar to ristocetin A and possesses a complex chiral structure, such stationary phases could be highly effective for analytical or preparative separations of ristomycin stereoisomers or for resolving related chiral compounds.
| Technique | Purpose in Ristomycin Research | Typical Stationary & Mobile Phases |
| Silica Gel Chromatography | Preparative separation of ristomycin degradation products, such as derivatized amino acids. nih.gov | Stationary Phase: Silica Gel. Mobile Phase: Varies based on the polarity of the analytes. nih.gov |
| Reversed-Phase HPLC | Analytical and preparative purification of ristomycin A. nih.gov | Stationary Phase: C18. Mobile Phase: Gradient of water and acetonitrile with an acid modifier (e.g., formic acid). nih.gov |
| Chiral HPLC | High-resolution separation of stereoisomers. nih.govnih.gov | Stationary Phase: Ristocetin A-bonded silica. Mobile Phase: Reversed-phase or polar organic modes. nih.govnih.gov |
Bioactivity Screening Methodologies in Discovery Research
Identifying and characterizing the biological activity of ristomycin is a key aspect of its research. Bioactivity screening assays are employed to determine its antibacterial properties and its effects on platelet aggregation.
Antibacterial Bioassays are fundamental in the discovery and development of antibiotics like ristomycin. A common method is the agar (B569324) diffusion assay . In this assay, a culture of a susceptible bacterium, such as Staphylococcus aureus, is spread on an agar plate. nih.gov Then, samples containing ristomycin (e.g., from fermentation broths of engineered strains) are applied to the plate. nih.gov The presence of a "zone of inhibition," where bacterial growth is prevented, indicates antibacterial activity. nih.gov The size of this zone can be correlated with the concentration and potency of the antibiotic. nih.gov This method is crucial for screening new producing strains or for evaluating the effects of genetic modifications on antibiotic production. nih.gov
Platelet Aggregation Assays are used to investigate the well-known effect of ristomycin on platelets. scientificlabs.com Ristomycin is used as a diagnostic cofactor to induce platelet aggregation in the presence of von Willebrand factor (vWF). scientificlabs.com This is the basis for the Ristocetin-Induced Platelet Agglutination (RIPA) test, which is used to diagnose von Willebrand disease and Bernard-Soulier syndrome. nih.gov In a research context, these assays can be used to study the mechanism of ristomycin-induced platelet aggregation and to characterize the interaction between ristomycin, vWF, and the platelet glycoprotein (B1211001) Ib (GPIb). scientificlabs.com
| Assay Type | Purpose | Principle |
| Antibacterial Bioassay (Agar Diffusion) | To screen for and quantify the antibacterial activity of ristomycin. nih.gov | Measures the zone of growth inhibition of a susceptible bacterium around a sample containing ristomycin. nih.gov |
| Platelet Aggregation Assay (RIPA) | To assess the ability of ristomycin to induce platelet aggregation. scientificlabs.com | Measures the agglutination of platelets in the presence of ristomycin and von Willebrand factor. nih.govscientificlabs.com |
Future Research Directions for Ristomycin Monosulphate
Novel Biosynthetic Engineering Strategies
The production of Ristomycin A, a type III glycopeptide, is a complex process carried out by actinobacteria such as Amycolatopsis species. nih.govnih.gov Researchers are actively exploring ways to enhance its production and generate novel derivatives through biosynthetic engineering. A key focus is the manipulation of regulatory genes within the Ristomycin biosynthetic gene cluster (asr).
One promising strategy involves the overexpression of pathway-specific activator genes. For instance, the deletion of the asrR gene, an StrR family regulatory gene in Amycolatopsis sp. strain TNS106, was found to completely halt the production of Ristomycin A. nih.gov Conversely, the overexpression of asrR or a similar regulatory gene, bbr, from the balhimycin (B1255283) biosynthetic gene cluster, led to a dramatic increase in Ristomycin A production. nih.gov In one engineered strain, the fermentation titer was boosted by approximately 60-fold, reaching 4.01 g/liter in flask culture. nih.gov This highlights the potential of regulator overexpression as a powerful tool for improving antibiotic yields.
Another innovative approach is the activation of "silent" gene clusters. Many bacteria possess biosynthetic gene clusters that are not expressed under standard laboratory conditions. nih.gov By introducing a heterologous transcriptional activator gene, such as bbr from Amycolatopsis balhimycina into Amycolatopsis japonicum, researchers were able to trigger the production of Ristomycin A from a previously silent gene cluster. nih.govnih.gov This "genome mining" strategy opens up avenues for discovering new glycopeptides and optimizing the production of known ones like Ristomycin. nih.govnih.gov
Future research in this area will likely focus on:
Promoter Engineering: Utilizing strong, constitutive promoters to drive the expression of key biosynthetic genes.
Combinatorial Biosynthesis: Swapping and modifying genes and domains within the biosynthetic pathway to create novel Ristomycin derivatives with altered properties.
Host Engineering: Optimizing the host organism's metabolism to provide a greater supply of precursors for Ristomycin biosynthesis.
Design and Synthesis of Advanced Glycopeptide Analogues
The core structure of Ristomycin, a heptapeptide (B1575542) aglycone, provides a scaffold for chemical modification to create advanced analogues. researchgate.net The goal of synthesizing these analogues is to potentially enhance antibacterial activity, overcome resistance, or develop new diagnostic tools. The extensive glycosylation of Ristomycin A is a key feature that can be targeted for modification. nih.gov
A deep understanding of the glycosyltransferases involved in Ristomycin biosynthesis is crucial for this endeavor. researchgate.net By characterizing these enzymes, scientists can potentially use them in chemo-enzymatic synthesis to attach different sugar moieties to the Ristomycin core. This could lead to the creation of a library of novel glycopeptide analogues with diverse functionalities.
Recent successes in modifying other Type V glycopeptide antibiotics, such as rimomycin A, demonstrate the feasibility of this approach. researchgate.net Through N-terminal acylation and C-terminal amidation, researchers generated 32 new analogues, with one compound showing significantly improved activity against vancomycin-resistant enterococci (VRE). researchgate.net Similar strategies could be applied to Ristomycin to explore its therapeutic potential further.
Elucidation of Undiscovered Mechanisms of Action
While the primary mechanism of action for glycopeptide antibiotics like Ristomycin involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis, there may be other, as-yet-undiscovered mechanisms at play. The unique structure of Ristomycin, particularly its high degree of glycosylation, suggests that it may interact with bacterial cells in ways that differ from other glycopeptides. nih.gov
For example, research on the cyclic lipopeptide brevicidine has revealed a multi-step mechanism that involves interaction with lipopolysaccharide in the outer membrane and targeting specific phospholipids (B1166683) in the inner membrane, ultimately dissipating the proton motive force. nih.gov It is conceivable that Ristomycin could have similarly complex and multifaceted interactions with the bacterial cell envelope.
Future investigations will likely employ advanced techniques to probe these potential mechanisms. High-resolution imaging techniques, such as cryo-electron microscopy, could visualize the interaction of Ristomycin with bacterial cell wall components in unprecedented detail. Furthermore, studying the global cellular response of bacteria to Ristomycin exposure through 'omics' technologies can provide clues about its broader effects on bacterial physiology.
Addressing Emerging Resistance Mechanisms
The emergence of antibiotic-resistant bacteria is a major global health threat. nih.gov While Ristomycin is not currently used to treat infections, understanding potential resistance mechanisms is crucial for the development of any future glycopeptide antibiotics. Bacteria have evolved a variety of strategies to combat antibiotics, including modifying the drug target, inactivating the antibiotic, or pumping it out of the cell. inrae.fr
A novel mechanism of resistance was recently discovered in Listeria, where bacteria, upon exposure to ribosome-targeting antibiotics, can split their ribosomes into two subunits to be recycled, allowing protein synthesis to resume. inrae.fr This highlights that our understanding of resistance mechanisms is still evolving, and there may be unknown ways in which bacteria could develop resistance to Ristomycin.
Research in this area should focus on:
Identifying Resistance Genes: Screening for genes that confer resistance to Ristomycin in various bacterial species.
Characterizing Resistance Mechanisms: Elucidating the biochemical pathways and molecular interactions that underlie Ristomycin resistance.
Developing Resistance Breakers: Designing molecules that can inhibit these resistance mechanisms, potentially restoring the efficacy of Ristomycin or its analogues.
Integration of Omics Technologies in Ristomycin Research
The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized biological research. nih.govresearchgate.net These technologies provide a global view of the molecular changes occurring within an organism in response to a particular stimulus, such as exposure to an antibiotic.
In the context of Ristomycin research, integrating multi-omics data can provide a more holistic understanding of its biosynthesis, mechanism of action, and potential resistance pathways. nih.gov For instance, transcriptomic analysis can reveal which genes are up- or down-regulated in the presence of Ristomycin, offering insights into its cellular targets and the bacterial stress response. researchgate.net Metabolomic analysis can identify changes in the cellular metabolite pool, further clarifying the metabolic perturbations caused by the antibiotic.
The integration of different omics datasets is a powerful approach to uncover complex biological mechanisms. nih.gov By combining genomic data from Ristomycin-producing strains with transcriptomic and proteomic data, researchers can build comprehensive models of its biosynthetic pathway and its regulation. nih.gov This knowledge can then be used to inform rational engineering strategies for improved production and the generation of novel analogues. Furthermore, applying these technologies to study the interaction of Ristomycin with pathogenic bacteria can help to identify new therapeutic targets and biomarkers. nih.govyoutube.com
Development of Ristomycin-Based Chemical Biology Probes
Chemical probes are small molecules used to study and manipulate biological systems. mskcc.org Due to its specific binding properties, Ristomycin has the potential to be developed into a powerful chemical probe. These probes can be used to investigate the function of proteins in their native cellular environment. mskcc.org
A key strategy in developing chemical probes is to modify the parent molecule with tags for detection or affinity purification. mskcc.orgnih.gov For example, a fluorescent tag could be attached to Ristomycin to visualize its localization within bacterial cells. Alternatively, a biotin (B1667282) tag could be added to allow for the pull-down and identification of its binding partners.
The development of high-quality chemical probes requires careful design and validation to ensure they are potent and selective for their intended target. nih.gov Ristomycin-based probes could be invaluable tools for:
Target Identification and Validation: Confirming the molecular targets of Ristomycin and its analogues.
Investigating Biological Pathways: Probing the role of the bacterial cell wall in various cellular processes.
Drug Discovery: Providing a starting point for the development of new antibacterial agents. rsc.org
The creation of a "chemical toolbox" of Ristomycin-based probes with different functionalities would significantly advance our understanding of glycopeptide antibiotics and bacterial cell wall biology. mskcc.org
Q & A
Basic Research Questions
Q. How can the purity of Ristomycin Monosulphate 91% be quantified using high-performance liquid chromatography (HPLC)?
- Methodology :
-
Prepare a standard solution of USP-grade Ristomycin Monosulphate and an assay sample. Use a reverse-phase C18 column with a mobile phase optimized for polar antibiotics (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).
-
Calculate purity using peak area ratios of the (Z)- and (E)-isomers, applying the formula:
where $ C $ is the standard concentration, $ r_U $ and $ r_S $ are assay/standard peak responses, and $ W_T $ is the sample weight <span data-key="29" class="reference-num" data-pages="undefined">4</span><span data-key="30" class="reference-num" data-pages="undefined">10</span>.- Critical Considerations :
- Validate system suitability by ensuring a tailing factor ≤2.0 and relative standard deviation (RSD) ≤1.0% for replicate injections .
- Critical Considerations :
Q. What experimental protocols ensure reproducibility in synthesizing Ristomycin Monosulphate?
- Methodology :
- Document synthesis steps in line with IUPAC guidelines, including reaction temperatures, solvent purity, and catalyst ratios. Use nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation.
- Include detailed characterization data (e.g., melting point, solubility) in supplementary materials to avoid redundancy in the main text .
- Critical Considerations :
- For novel derivatives, provide elemental analysis and high-resolution spectral data to confirm molecular identity .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for Ristomycin Monosulphate across studies?
- Methodology :
- Perform meta-analysis using standardized protocols (e.g., PRISMA guidelines) to compare datasets. Assess variables like bacterial strain selection, minimum inhibitory concentration (MIC) testing methods, and solvent effects.
- Use Bland-Altman plots to identify systematic biases in potency measurements .
- Critical Considerations :
- Account for isomer-specific activity differences, as the (Z)-isomer may exhibit higher antimicrobial efficacy than the (E)-isomer .
Q. What advanced techniques validate the stability of Ristomycin Monosulphate under varying storage conditions?
- Methodology :
- Critical Considerations :
- Include photostability data (ICH Q1B) if the compound is light-sensitive .
Q. How can researchers optimize the detection of Ristomycin isomers in complex biological matrices?
- Methodology :
- Develop a solid-phase extraction (SPE) protocol using mixed-mode sorbents to isolate isomers from plasma or tissue homogenates.
- Employ chiral chromatography with β-cyclodextrin columns to enhance resolution .
- Critical Considerations :
- Validate recovery rates (>85%) and matrix effects (<15%) per FDA bioanalytical guidelines .
Q. What statistical approaches are recommended for analyzing dose-response relationships in Ristomycin studies?
- Methodology :
- Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Report 95% confidence intervals for EC50 values rather than relying solely on p-values .
- Use ANOVA with Tukey’s post-hoc test for multi-group comparisons .
Methodological Challenges and Solutions
Q. How should researchers address batch-to-batch variability in Ristomycin Monosulphate synthesis?
- Solution :
Q. What protocols ensure ethical reporting of Ristomycin’s synergistic effects with other antibiotics?
- Solution :
Data Presentation Guidelines
- Tables : Include raw data (e.g., absorbance values) alongside derived metrics (e.g., MICs) to enable independent verification .
- Figures : Use heatmaps to visualize synergistic interactions or degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
